3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid
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Overview
Description
3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a methyl group, a piperazine sulfonyl group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The piperazine ring is sulfonylated using sulfonyl chloride in the presence of a base like pyridine.
Carboxylation: The carboxylic acid groups are introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The piperazine sulfonyl group is known to enhance the compound’s ability to interact with biological targets, while the carboxylic acid groups can form hydrogen bonds, increasing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2,4-dicarboxylic acid: Lacks the piperazine sulfonyl group, resulting in different reactivity and applications.
5-(Piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid: Lacks the methyl group, which can affect its chemical properties and biological activity.
3-Methyl-5-(morpholine-1-sulfonyl)thiophene-2,4-dicarboxylic acid: Contains a morpholine ring instead of piperazine, leading to different pharmacological profiles.
Uniqueness
The presence of both the piperazine sulfonyl group and the methyl group in 3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-piperazin-1-ylsulfonylthiophene-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKGYLLHXQBDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)S(=O)(=O)N2CCNCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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